Product packaging for 3,5-bis(4-aminophenyl)aniline(Cat. No.:)

3,5-bis(4-aminophenyl)aniline

Cat. No.: B13749223
M. Wt: 275.3 g/mol
InChI Key: BZBCEXMFOPDPCR-UHFFFAOYSA-N
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Description

Significance of Aromatic Polyamines in Contemporary Chemistry

Aromatic polyamines are a class of organic compounds characterized by the presence of multiple amino groups attached to an aromatic ring structure. markwideresearch.com These compounds are of significant interest in contemporary chemistry and materials science due to their unique combination of properties, including high thermal stability, mechanical strength, and excellent electrical conductivity. markwideresearch.com Their rigid molecular frameworks and the reactive nature of the amine groups make them versatile building blocks for a wide range of high-performance materials. reanin.com The electronics industry, for instance, utilizes aromatic polyamines in the production of advanced materials with high thermal and electrical conductivity. dataintelo.com Furthermore, they serve as crucial components in the synthesis of epoxy resins and coatings, providing enhanced corrosion resistance and structural integrity, which is vital in the construction and aerospace industries. reanin.com

The functionality of aromatic polyamines allows them to act as effective curing agents and chain extenders in the production of polymers like polyimides and polyureas. reanin.comtri-iso.com The selection of a specific aromatic polyamine, defined by characteristics such as its amine value, molecular weight, and functionality, allows for the precise tailoring of the end material's properties. tri-iso.com This has led to their application in creating materials with enhanced chemical and thermal resistance. tri-iso.com Ongoing research focuses on developing new aromatic polyamine-based materials with advanced performance for applications such as dual-ion batteries. acs.org

Overview of Triarylamine Scaffolds in Molecular Design

Triarylamine scaffolds are molecular structures based on a central nitrogen atom bonded to three aromatic rings. These scaffolds are fundamental in the design of a wide array of functional organic materials. theses.fr Their propeller-like, three-dimensional structure and electron-donating nature make them excellent hole-transporting materials, which is a critical function in organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. theses.fr

The versatility of triarylamine scaffolds lies in the ability to modify the peripheral aromatic rings with various functional groups. This allows for the fine-tuning of their electronic, optical, and self-assembly properties. acs.orgresearchgate.net For example, triarylamine molecules functionalized with crown ethers or carboxylic acid moieties can self-assemble into columnar channels that facilitate ion and water transport, mimicking natural biological channels. acs.orgresearchgate.net Furthermore, the incorporation of triarylamine units into polymer backbones can lead to materials with interesting photophysical and electrochemical properties. rsc.org Researchers have also explored the use of triarylamine scaffolds for the construction of multi-radical compounds and responsive luminescent materials. rsc.orgchemrxiv.org

Rationale for Investigating 3,5-bis(4-aminophenyl)aniline in Academic Contexts

The chemical compound this compound, also known as 1,3,5-Tris(4-aminophenyl)benzene (B174889), is a highly symmetrical aromatic polyamine. nih.gov Its structure consists of a central benzene (B151609) ring substituted at the 1, 3, and 5 positions with 4-aminophenyl groups. This specific arrangement of three primary amine groups on a rigid triarylamine core makes it a compelling subject for academic investigation for several reasons.

Firstly, its trifunctional nature provides a unique platform for creating highly cross-linked polymers. acs.org This high degree of cross-linking can lead to materials with exceptional thermal stability and mechanical robustness, properties that are highly sought after in advanced applications. For example, it is used as a monomer in the synthesis of polyimides, which are known for their excellent performance in demanding environments. acs.org

Secondly, the well-defined and rigid structure of this compound makes it an ideal building block for the construction of porous organic frameworks (POFs) and covalent organic frameworks (COFs). ossila.com The predictable geometry of the molecule allows for the design of materials with controlled pore sizes and functionalities, which are important for applications in gas storage, separation, and catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17N3 B13749223 3,5-bis(4-aminophenyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

3,5-bis(4-aminophenyl)aniline

InChI

InChI=1S/C18H17N3/c19-16-5-1-12(2-6-16)14-9-15(11-18(21)10-14)13-3-7-17(20)8-4-13/h1-11H,19-21H2

InChI Key

BZBCEXMFOPDPCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)N)C3=CC=C(C=C3)N)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 3,5 Bis 4 Aminophenyl Aniline and Its Structural Analogs

Established Synthetic Routes to the Core Compound

The construction of the 3,5-bis(4-aminophenyl)aniline core relies on several established synthetic methodologies, including multi-step organic reactions and sequential coupling techniques, often employing metal catalysts.

The synthesis of this compound typically involves a multi-step process. smolecule.com A common approach begins with the acid-catalyzed cyclization of 4-nitroacetophenone to form 1,3,5-tris(4-nitrophenyl)benzene. rsc.org This intermediate is then subjected to hydrogenation to yield the final amine-containing compound. rsc.org This two-step process provides a reliable route to the target molecule. rsc.org

Another multi-step strategy involves the condensation of benzaldehyde (B42025) derivatives with aniline (B41778) derivatives. evitachem.com For instance, the reaction of 4-aminobenzaldehyde (B1209532) with aniline can form an intermediate Schiff base, which is subsequently reduced to the final product. evitachem.com

Sequential coupling strategies are fundamental to constructing the complex architecture of aromatic polyamines like this compound. thieme-connect.de These techniques allow for the controlled assembly of the molecule from smaller, pre-functionalized building blocks. A key example is the Suzuki-Miyaura cross-coupling reaction to form the central terphenyl scaffold. This is often followed by a Buchwald-Hartwig amination to introduce the terminal amino groups. This modular approach helps to minimize side reactions as each component can be purified before the final assembly.

A convergent synthesis approach utilizes pre-synthesized intermediates such as 3,5-bis(4-aminophenyl)phenylboronic acid. This intermediate can then be coupled with another functionalized aniline derivative to generate the target compound.

Both palladium and copper catalysts play a crucial role in the synthesis of this compound and its analogs.

Palladium Catalysis: Palladium-catalyzed reactions are extensively used for forming the carbon-carbon and carbon-nitrogen bonds necessary for the synthesis of this compound. The Suzuki-Miyaura cross-coupling, a cornerstone of this approach, typically uses a palladium catalyst to couple a halogenated intermediate, like 1,3,5-tribromobenzene, with 4-aminophenylboronic acid. Buchwald-Hartwig amination, another palladium-catalyzed reaction, is employed to introduce amino groups onto the aromatic rings. This method is effective for converting aryl halides to primary anilines. nih.gov The choice of palladium catalyst and ligands, such as Pd(OAc)₂ and Xantphos, is critical for achieving high conversion rates.

Copper Catalysis: Copper-catalyzed reactions also offer viable synthetic routes. The Ullmann coupling reaction, which uses copper to couple aromatic amines with aryl iodides, is a classic method for forming diarylamines. researchgate.net More recent developments have focused on photoinduced copper-catalyzed C-N coupling reactions, which can be effective for a range of substrates under mild conditions. caltech.edu Copper catalysts, such as Cu(OTf)₂, can also be used in the formylation of C-H bonds in aromatic systems. frontiersin.org

A common and crucial step in the synthesis of this compound is the reduction of a nitro-group precursor. This is typically the final step after the aromatic framework has been assembled.

Catalytic hydrogenation is a widely used method for this transformation. The nitro precursor, such as 1,3,5-tris(4-nitrophenyl)benzene, is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. acs.org This method is generally efficient, with yields ranging from 65-80%. It is important to control the temperature to prevent over-reduction. Other reducing agents can also be employed, such as tin(II) chloride in the presence of hydrochloric acid.

Alternative reduction methods include using metal-acid combinations. These classic organic reactions provide a reliable means of converting nitroaromatics to primary amines.

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be modified to create a variety of derivatives with tailored properties. This is often achieved by introducing functional groups onto the peripheral aryl rings.

Functionalization of the peripheral aryl rings can be accomplished through various synthetic strategies. One common method is to start with substituted anilines or benzaldehyde derivatives in the initial condensation or coupling reactions. For example, using a substituted 4-nitrophenylhydrazine (B89600) in a cyclocondensation reaction can lead to a pyrazole-substituted aniline derivative after reduction. acs.org

Another approach involves the direct functionalization of the aniline rings. For instance, N-(tert-butoxycarbonyl)aniline can undergo ortho-functionalization, allowing for the introduction of substituents at specific positions. acs.org Furthermore, the amino groups themselves can be modified, for example, through acylation or alkylation, to produce a wide range of derivatives. tcichemicals.com The synthesis of N-substituted derivatives can also be achieved through palladium-catalyzed N-arylation reactions. mit.edu

Introduction of Heterocyclic Moieties within the Framework

The incorporation of heterocyclic moieties into structures analogous to this compound is a key strategy for modifying the compound's properties for specific applications, such as in medicinal chemistry or materials science. These methods often involve condensation or cyclization reactions.

Common Heterocyclic Moieties and Synthetic Approaches:

Oxadiazoles: Analogs like 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole are synthesized through condensation or cyclization reactions. These compounds are noted for their potential use as fluorescent materials.

Benzothiazoles: Benzothiazole moieties can be fused with aminophenyl groups. The synthesis typically involves the condensation of aminophenylbenzothiazoles with other reagents, such as sulfonyl chlorides, to create derivatives with potential bioactivity.

Triazines: Triazine cores can be incorporated to create ligands for coordination chemistry. These syntheses may employ triphosgene-mediated urea (B33335) formation to link aminophenyl groups to the triazine ring. researchgate.net

Imidazoles: Substituted imidazol-4-ones can serve as diazo components that are then coupled with various amino-naphthol sulphonic acids to form monoazo acid dyes. researchgate.net

Quinazolines: Triazoloquinazolines bearing aminobiphenyl fragments can be synthesized via a Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed interaction of a bromo-derivative with boronic acid. mdpi.com

Amidines: The synthesis of hetarylanilines can be achieved through a one-pot three-component reaction of heterocycle-substituted 1,3-diketones, an amine, and acetone. beilstein-journals.org The electron-withdrawing nature of the heterocyclic substituent is a key factor in this reaction. beilstein-journals.org Amidines can also be prepared from nitriles, amides, or through multi-component reactions. semanticscholar.org

The table below summarizes some heterocyclic analogs and their synthetic methods.

Heterocyclic AnalogSynthetic MethodKey Features & Applications
2,5-Bis(4-aminophenyl)-1,3,4-oxadiazoleCondensation/CyclizationOxadiazole heterocycle, fluorescent materials
N-(4-(Benzothiazole-2-yl)phenyl) Substituted BenzenesulfonamidesCondensationBenzothiazole fused with aminophenyl groups, potential bioactivity
Triazine-Based Aromatic AminesTriphosgene-mediated urea formationTriazine core, ligands for coordination chemistry researchgate.net
3-(4-Aminophenyl)-5-benzylidene-2-substituted phenyl-3, 5-dihydroimidazol-4-one based dyesDiazotization and couplingImidazole-based diazo components for acid dyes researchgate.net
3-Aryl-5-aminobiphenyl Substituted nih.govtriazolo[4,3-c]quinazolinesSuzuki-Miyaura cross-couplingFluorescent properties, potential for aggregation-induced emission enhancement mdpi.com
meta-HetarylanilinesThree-component benzannulationAniline moiety with a heterocyclic substituent, useful in medicinal and materials chemistry beilstein-journals.org

Strategies for Chiral Derivative Synthesis

The synthesis of chiral derivatives of aromatic amines is of significant interest for applications in asymmetric catalysis and pharmaceuticals. acs.org For this compound, its utility as a reagent in the catalytic asymmetric synthesis of chiral covalent compounds has been noted.

Key Strategies for Chiral Amine Synthesis:

Asymmetric Hydrogenation: This is a widely used method for producing chiral amines. It often involves the use of transition metal catalysts with chiral ligands to achieve high enantioselectivity. acs.org For instance, iridium complexes with chiral ligands have been successfully used for the asymmetric hydrogenation of N-aryl imines. acs.org

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids, such as TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate), can catalyze the enantioselective cyclization of anilines to produce chiral lactams. This method can establish an all-carbon quaternary chiral center. acs.org

Betti Base Derivatives: The condensation of components like 1-naphthaldehyde, a chiral amine (e.g., (S)-(−)-N,R-dimethylbenzylamine), and 2-naphthol (B1666908) can yield chiral tertiary aminonaphthol ligands. These ligands are efficient in asymmetric catalytic reactions, such as the phenyl transfer to aromatic aldehydes. rsc.org

The following table outlines some approaches to synthesizing chiral derivatives.

Synthetic StrategyCatalyst/Reagent ExampleApplication/Product
Asymmetric HydrogenationIr/(S,S)-f-Binaphane-L7Synthesis of chiral N-alkyl aryl alanines acs.org
Chiral Phosphoric Acid Catalysis(R)-TRIPSynthesis of enantioenriched benzo-fused δ-lactams acs.org
Betti Base Condensation(S)-(−)-N,R-dimethylbenzylamineFormation of chiral tertiary aminonaphthol ligands for asymmetric synthesis rsc.org

Optimization of Synthetic Protocols for Enhanced Purity and Yield

Optimizing synthetic protocols is critical for achieving high purity and yield of aromatic amines like this compound. Key factors in this optimization include precise temperature control and careful selection of solvents and purification techniques.

Temperature Control in Aromatic Amine Synthesis

Precise temperature control is crucial in the synthesis of aromatic amines to minimize side reactions and prevent thermal instability.

Reaction Temperature: Maintaining specific reaction temperatures, for example between 60–80°C, can be critical for minimizing the formation of byproducts. In other cases, lower temperatures, such as 0°C or even -20°C, are employed to improve yields and control reactivity, particularly in reactions involving sensitive reagents. nih.gov For certain Friedel-Crafts reactions, a lower temperature of 40°C has been shown to improve yields of the desired products. rsc.org The oxidation of some aromatic amines to azoxybenzene (B3421426) derivatives can be performed at temperatures ranging from 100-180°C. google.com

Controlling Exothermic Reactions: Some reactions, like nitration, are highly exothermic and require careful temperature management (e.g., keeping the mixture at -10°C) to prevent multiple substitutions on the aromatic rings. unizar.es

Impact on Isomer Formation: In some syntheses, temperature can influence the ratio of isomers produced.

Minimizing Decomposition: Aromatic amines can be susceptible to decomposition at elevated temperatures. For instance, studies on heterocyclic aromatic amines have shown that precise temperature control during heating is more significant in reducing their formation than other factors. researchgate.net

Solvent Selection and Purification Techniques (e.g., Recrystallization, Chromatography)

The choice of solvent and the purification method are paramount for isolating aromatic amines in high purity.

Solvent Selection:

Reaction Medium: Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dioxane are often used in palladium-catalyzed coupling reactions for synthesizing the core structure. Acetonitrile (B52724) is another polar aprotic solvent that can be used for purification via high-performance liquid chromatography (HPLC). In some cases, solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst have proven effective. rsc.org

Extraction: Solvent extraction is a common purification step. The choice of the organic solvent is based on the principle that the desired compound is more soluble in it than in water. studymind.co.uk

Recrystallization: The ideal solvent for recrystallization is one in which the compound has high solubility when hot and low solubility when cold. studymind.co.uk Ethanol is a common solvent for recrystallizing aromatic amine derivatives. nih.gov Forcing precipitation of an amine salt by using a solvent in which it is insoluble is another strategy. beilstein-journals.org

Chromatography: The mobile phase in chromatography is critical. For thin-layer chromatography (TLC) on alumina (B75360), mixtures of toluene (B28343) and ether have been suggested for separating aromatic amines. sciencemadness.org For column chromatography, various solvent systems are employed depending on the polarity of the compound and the stationary phase. sciencemadness.org

Purification Techniques:

Recrystallization: This is a primary technique for purifying solid organic compounds. It involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out. studymind.co.uk

Chromatography:

Column Chromatography: This technique is widely used for separating components of a mixture. Silica gel is a common stationary phase. nih.gov For amines, which can be basic, alumina is sometimes preferred due to its slightly basic nature. sciencemadness.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both purification and analysis, offering high resolution. Reverse-phase HPLC is particularly useful for separating less polar compounds.

Filtration: This is used to separate solid products from a solution, often in conjunction with recrystallization. studymind.co.uk

Distillation: This method is suitable for purifying liquids with different boiling points. studymind.co.uk

The following table provides a summary of purification techniques and relevant solvents.

Purification TechniqueDescriptionCommon Solvents/Reagents
RecrystallizationPurifies solids based on differential solubility at different temperatures. studymind.co.ukEthanol, Ethyl Acetate, Pentane, Acetonitrile, Diethyl Ether nih.govbeilstein-journals.org
Column ChromatographySeparates compounds based on their differential adsorption to a stationary phase. nih.govsciencemadness.orgToluene/Ether mixtures (for alumina), Dichloromethane/Methanol, Ethyl Acetate/Hexane (for silica) nih.govsciencemadness.org
High-Performance Liquid Chromatography (HPLC)High-resolution separation technique. Acetonitrile
Solvent ExtractionSeparates compounds based on their differential solubility in two immiscible liquids. studymind.co.ukOrganic solvents immiscible with water. studymind.co.uk

Chemical Reactivity and Functionalization of 3,5 Bis 4 Aminophenyl Aniline

Reactivity of Amino Functional Groups

The primary amino groups are the most reactive sites on the 3,5-bis(4-aminophenyl)aniline molecule. The lone pair of electrons on each nitrogen atom imparts nucleophilic and basic character, driving the reactivity of the molecule in a variety of transformations. researchgate.net

Nucleophilic Substitution Reactions

The amino groups in this compound are potent nucleophiles, readily attacking electrophilic centers. This reactivity is fundamental to its use in polymerization and the synthesis of advanced materials like Covalent Organic Frameworks (COFs) and polyimides. ossila.com A common reaction involves the condensation with carbonyl compounds. For instance, the reaction with dianhydrides proceeds via a nucleophilic acyl substitution mechanism to form stable polyimides. ossila.com Similarly, condensation with aldehydes yields poly(Schiff-base)s through the formation of imine linkages. mdpi.com

Reaction TypeElectrophileLinkage FormedProduct Class
PolycondensationNaphthalene-1,4,5,8-tetracarboxylic dianhydrideImidePolyimide (e.g., PAF-120) ossila.com
PolycondensationBiphenyl (B1667301) dialdehyde (B1249045) / 2,5-divinylterephthaldehydeImine (Schiff Base)Covalent Organic Framework (COF) ossila.com

These reactions highlight the role of the amine as a nucleophile in forming robust, extended network structures. The efficiency of these nucleophilic reactions is a key attribute that makes this compound a valuable monomer. chemicalbook.com

Coupling Reactions with Electrophilic Compounds

The amino groups of this compound can participate in various C-N bond-forming cross-coupling reactions. While often used to synthesize triarylamine structures, reactions such as the Buchwald-Hartwig amination could theoretically be employed to further functionalize the existing amino groups with additional aryl or alkyl substituents.

More prominently, the compound itself is a product of coupling reactions. Its synthesis can be achieved through nickel-catalyzed amination reactions of 1,3,5-tris(p-chlorophenyl)benzene with amines. researchgate.netrsc.org This demonstrates the utility of modern cross-coupling methods in both the synthesis and potential functionalization of such multi-amine systems. The primary application of its coupling reactivity, however, remains in polycondensation reactions where it serves as a multifunctional linker. ossila.com

Oxidation Reactions and Derivative Formation (e.g., Nitroso, Nitro, Azo)

The amino groups make this compound susceptible to oxidation. The electrochemical oxidation of triarylamines, including derivatives of this compound, has been studied extensively. researchgate.netacs.org Oxidation readily removes electrons from the nitrogen atoms, generating stable radical cations. umass.edu Further oxidation can lead to the formation of dications and trications, which are of interest in the development of organic magnetic materials. researchgate.net

The electrochemical oxidation of related polytriarylamines shows reversible redox couples, indicating the formation of stable radical cations that manifest as new bands in UV-vis-NIR spectra. acs.org The mechanism for a related compound, triphenylamine (B166846), involves oxidation followed by a coupling reaction to form N,N,N′,N′-tetraphenylbenzidine. researchgate.net

Compound FamilyOxidation Potential(s)Observation
TriarylaminesMultiple overlapping peaks (-0.2 to 0.8 V vs Ag/AgNO₃)Formation of stable radical cations, dications researchgate.netacs.org
Hydrogen-bonding TriphenylaminesVaries with substituentsGeneration of persistent radical cations studied by UV-vis and ESR umass.edu

While specific studies on the formation of nitroso, nitro, or azo derivatives from this compound are not prevalent, the general chemistry of anilines suggests such transformations are possible under controlled oxidative conditions. For example, primary aromatic amines can be oxidized to nitro compounds using strong oxidizing agents.

Reduction Reactions to Hydrogenated Products

The amino groups of this compound are in a reduced state. Therefore, "reduction" in this context typically refers to the hydrogenation of the aromatic rings. While benzene (B151609) and its derivatives can be reduced to cyclohexanes under high pressure and in the presence of metal catalysts (Pt, Pd, or Ni), this reaction is not commonly reported for this compound. libretexts.org Such a reaction would require harsh conditions that could also affect the amino groups.

Conversely, the synthesis of this compound often involves a reduction step. A common synthetic route starts with the acid-catalyzed cyclization of 4-nitroacetophenone to create 1,3,5-tris(4-nitrophenyl)benzene, which is subsequently reduced (e.g., via hydrogenation with a Pd/C catalyst) to yield the final triamine product. chemicalbook.com

Electrophilic Aromatic Substitution on Phenyl Rings

The three amino groups are powerful activating groups for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In this compound, the positions ortho to each amino group on the terminal phenyl rings are highly activated. Due to the strong activation, these reactions are expected to be very rapid and may be difficult to control, often leading to polysubstitution. youtube.com

For example, the bromination of aniline (B41778) is known to proceed rapidly even without a catalyst, yielding the 2,4,6-tribromoaniline (B120722) product. A similar high reactivity would be expected for this compound, potentially leading to the substitution of multiple hydrogen atoms on the activated rings. masterorganicchemistry.com

Common EAS reactions include:

Halogenation: Reaction with Cl₂, Br₂, or I₂ would likely lead to polyhalogenated products. suniv.ac.in

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro (-NO₂) group. libretexts.org Direct nitration of anilines can be complicated by oxidation and the formation of meta products due to the protonation of the amino group in strong acid. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group.

Friedel-Crafts Reactions: Alkylation and acylation are typically unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. youtube.com

Tailoring Reactivity through Molecular Modifications

To control the high reactivity of the aromatic rings and overcome the limitations associated with the basicity of the amino groups, the molecule's reactivity can be tailored through chemical modification. The most common strategy is the acylation of the amino groups to form amides. youtube.com

Reacting this compound with an acylating agent, such as an acid chloride or anhydride (B1165640), would convert the highly activating -NH₂ groups into moderately activating N-acyl groups (-NHCOR). chemcess.comresearchgate.netsemanticscholar.org

This modification has several key benefits:

Moderates Reactivity: The lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its ability to activate the aromatic ring. This allows for controlled, mono-substitution in EAS reactions like halogenation. youtube.com

Enables Friedel-Crafts Reactions: The resulting amide is less basic and does not complex with the Lewis acid catalyst, permitting Friedel-Crafts acylation and alkylation reactions to proceed. youtube.com

Acts as a Protecting Group: The amide group can be readily hydrolyzed back to the amine under acidic or basic conditions after the desired substitution on the aromatic ring has been accomplished. youtube.com

This strategy of temporarily modifying the amino functional groups is a powerful tool for directing the functionalization of highly activated aromatic amines like this compound.

Covalent Bond Formation for Advanced Architectures

The trifunctional nature of this compound, also known as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), possessing three reactive primary amine groups positioned in a C3-symmetric fashion, makes it a critical building block for the synthesis of highly ordered, two-dimensional (2D) and three-dimensional (3D) polymeric structures. Its rigid, planar geometry and ability to form strong covalent bonds through its amine functionalities are leveraged in the construction of advanced materials such as Covalent Organic Frameworks (COFs) and porous polyimides. These materials exhibit significant potential in applications ranging from gas storage and separation to catalysis and organic electronics.

The primary route for the functionalization of this compound involves condensation reactions with complementary multifunctional monomers. The amine groups readily react with aldehydes to form stable imine linkages (-C=N-) or with anhydrides to create robust imide rings. These reactions are typically carried out under solvothermal conditions, where the reversible nature of the bond formation allows for the self-correction and growth of crystalline, porous frameworks.

One prominent example is the synthesis of imine-linked COFs. By reacting this compound with tritopic or ditopic aldehydes, extended 2D hexagonal networks can be constructed. For instance, the condensation of this compound with 1,3,5-benzenetricarbaldehyde results in a polyimine-based COF with a well-defined porous structure. google.com Similarly, reaction with 4-formylphenylboronic acid can lead to the formation of a boroxine (B1236090) ring and imine functionalities, creating a binary COF known as NTU-COF-1. nih.gov The resulting frameworks possess high thermal stability and significant surface areas, which are crucial for applications in materials science.

Another significant application of this compound is in the synthesis of polyimide-based COFs and porous polymers. The reaction with dianhydrides, such as pyromellitic dianhydride, under high-temperature conditions yields highly stable polyimide frameworks (PI-COFs). nih.gov These materials are noted for their exceptional thermal stability, often exceeding 500 °C, and their permanent porosity. For example, PI-COF-2, synthesized from 1,3,5-tris(4-aminophenyl)benzene and pyromellitic dianhydride, exhibits a high BET surface area of 1297 m²/g. nih.gov Porous polyimide COF PAF-120, derived from the condensation of 1,3,5-tris(4-aminophenyl)benzene and naphthalene-1,4,5,8-tetracarboxylic dianhydride, demonstrates excellent thermal and chemical stability. ossila.com

The versatility of this compound extends to the creation of multicomponent frameworks. For example, a three-component COF has been synthesized using 2,5-divinylterephthaldehyde, biphenyl dialdehyde, and 1,3,5-tris(4-aminophenyl)benzene, showcasing the ability to incorporate multiple functionalities within a single framework. ossila.com Furthermore, recent advancements have demonstrated the synthesis of imine-linked COFs, such as TFB-TAPB COF, in ambient aqueous conditions, which presents a more environmentally friendly approach to producing these advanced materials. acs.org

The research into the covalent bond formation of this compound continues to expand, with a focus on designing novel architectures with tailored properties for specific applications. The ability to precisely control the pore size, functionality, and dimensionality of the resulting polymers makes this compound a cornerstone in the development of next-generation porous materials.

Reactant 1Reactant 2Resulting ArchitectureKey Properties
1,3,5-tris(4-aminophenyl)benzene4-formylphenylboronic acidNTU-COF-1 (Covalent Organic Framework)Formation of boroxine ring and imine functionalities. nih.gov
1,3,5-tris(4-aminophenyl)benzenePyromellitic dianhydridePI-COF-2 (Polyimide Covalent Organic Framework)High thermal stability (>500 °C), BET surface area of 1297 m²/g. nih.gov
1,3,5-tris(4-aminophenyl)benzene1,3,5-benzenetricarbaldehydeCOF-1 (Polyimine Covalent Organic Framework)Extended hexagonal 2D framework structure. google.com
1,3,5-tris(4-aminophenyl)benzene2,5-dimethoxyterephthalaldehydeMesoporous COFLarge mesoporous channels. mdpi.com
1,3,5-tris(4-aminophenyl)benzeneNaphthalene-1,4,5,8-tetracarboxylic dianhydridePAF-120 (Porous Polyimide COF)Great thermal and chemical stability, selective gas adsorption. ossila.com

Polymerization Chemistry and Engineering of 3,5 Bis 4 Aminophenyl Aniline Based Materials

Polyimide Synthesis Utilizing 3,5-bis(4-aminophenyl)aniline as a Monomer

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound into polyimide structures can lead to materials with unique properties stemming from the monomer's non-coplanar and branched nature.

The synthesis of polyimides from this compound typically proceeds via a two-step condensation polymerization with various aromatic dianhydrides. The initial step involves the reaction of the amine groups of the triamine with the dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at low temperatures to form a soluble poly(amic acid) precursor. The subsequent step involves the cyclodehydration of the poly(amic acid) through either thermal or chemical imidization to yield the final polyimide.

The stoichiometry of the monomers is a critical parameter that influences the molecular weight and properties of the resulting polymer. Due to the presence of three amine groups in this compound, the reaction with a difunctional dianhydride can lead to the formation of a cross-linked network structure. By carefully controlling the molar ratio of the triamine to the dianhydride, it is possible to produce either linear or branched polymers.

A variety of dianhydrides can be employed in this synthesis, each imparting distinct characteristics to the final polyimide. Some commonly used dianhydrides include:

Pyromellitic dianhydride (PMDA)

3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)

4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)

4,4′-Oxydiphthalic anhydride (ODPA)

3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)

The choice of dianhydride affects properties such as solubility, thermal stability, and mechanical strength of the resulting polyimide. For instance, the use of flexible ether-containing dianhydrides like ODPA can enhance the solubility and processability of the polymer, while rigid dianhydrides like PMDA tend to produce materials with higher thermal stability.

Table 1: Representative Properties of Polyimides Derived from Aromatic Triamines and Dianhydrides

Dianhydride Glass Transition Temperature (Tg) (°C) Tensile Strength (MPa) Solubility in NMP
PMDA > 400 120-150 Insoluble
BPDA 350-380 100-130 Sparingly soluble
6FDA 290-320 90-110 Soluble
ODPA 270-300 85-105 Soluble
BTDA 320-350 110-140 Sparingly soluble

The design of high-performance polyimides based on this compound is guided by several key principles aimed at tailoring the material's properties for specific applications. The non-linear structure of the triamine monomer inherently disrupts chain packing, which can lead to enhanced solubility and processability compared to polyimides derived from linear diamines.

To further enhance performance, the following strategies can be employed:

Introduction of Flexible Linkages: Incorporating flexible ether or hexafluoroisopropylidene groups into the dianhydride component can increase the polymer's solubility and toughness.

Incorporation of Bulky Side Groups: Attaching bulky side groups to the polymer backbone can further hinder chain packing, leading to improved solubility and lower dielectric constants.

Control of Cross-link Density: By adjusting the molar ratio of the triamine to the dianhydride, the degree of cross-linking can be controlled. A higher cross-link density generally results in increased thermal stability and mechanical strength but may reduce solubility and toughness.

Copolymerization: Copolymerizing this compound with other diamines allows for the fine-tuning of properties. For example, incorporating a more flexible diamine can improve the processability of the resulting copolyimide.

The C2 symmetry of this compound, in contrast to the C3 symmetry of other commonly used triamines like 1,3,5-tris(4-aminophenyl)benzene (B174889), has a significant impact on the architecture and properties of the resulting polyimides. This lower symmetry can lead to a more irregular polymer network, which can disrupt crystalline packing and enhance solubility.

The non-planar arrangement of the phenyl rings in this compound also contributes to the amorphous nature of the resulting polymers. This lack of crystallinity is often desirable for applications requiring optical transparency and good processability. Furthermore, the specific bond angles of the triamine influence the geometry of the network pores in cross-linked polyimides, which can be important for applications such as gas separation membranes.

Polyamide Synthesis from this compound

Aromatic polyamides, or aramids, are another class of high-performance polymers known for their excellent strength and thermal resistance. The use of this compound as a monomer in polyamide synthesis can produce materials with a three-dimensional network structure, offering a unique set of properties compared to linear aramids.

Polyamides are typically synthesized through the polycondensation reaction of an amine with a carboxylic acid or its derivative, such as an acyl chloride. When this compound is used as the amine monomer, it can react with dicarboxylic acids or diacyl chlorides to form a cross-linked polyamide network.

The reaction is typically carried out in a polar aprotic solvent, often in the presence of a condensing agent such as triphenyl phosphite (B83602) and pyridine (B92270) for reactions with dicarboxylic acids, or an acid scavenger like pyridine for reactions with diacyl chlorides. The stoichiometry of the reactants is crucial in determining the extent of cross-linking and the final properties of the polyamide.

Commonly used dicarboxylic acid or diacyl chloride monomers include:

Terephthaloyl chloride

Isophthaloyl chloride

Adipoyl chloride

Sebacoyl chloride

The resulting cross-linked polyamides are expected to exhibit high thermal stability and rigidity. However, their solubility and processability may be limited due to the network structure.

Table 2: Potential Properties of Polyamides Derived from this compound

Diacid Chloride Expected Thermal Stability Expected Solubility Potential Application
Terephthaloyl chloride High Low High-strength composites
Isophthaloyl chloride High Low Heat-resistant coatings
Adipoyl chloride Moderate Moderate Specialty adhesives

Note: The properties in this table are projected based on the principles of polyamide chemistry and the structure of the monomers.

Development of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The defined geometry and multiple reactive sites of this compound make it a promising building block for the synthesis of porous crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). nih.gov

COFs are a class of porous polymers with a crystalline structure built from organic linkers connected by strong covalent bonds. The triangular and non-planar shape of this compound can be exploited to create 3D COF structures when reacted with complementary linkers, such as trialdehydes or tricarboxylic acids. The resulting COFs could possess high surface areas and well-defined pore structures, making them suitable for applications in gas storage, separation, and catalysis.

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic linkers. The amine groups of this compound can be utilized as coordination sites for metal ions, leading to the formation of novel MOF architectures. The specific coordination geometry of the metal ion and the structure of the triamine linker will dictate the topology and properties of the resulting MOF. These materials have potential applications in areas such as catalysis, sensing, and drug delivery. The amine functionalities within the MOF structure can also serve as basic sites for catalytic reactions or for the selective adsorption of acidic gases like CO2. researchgate.net

Schiff-Base Reactions for COF Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, synthesized from molecular building blocks with predefined geometries. The synthesis of imine-linked COFs via Schiff-base condensation is a prominent strategy that leverages the reversible reaction between amines and aldehydes. nih.gov This reversibility allows for "error-checking" during the polymerization process, which facilitates the formation of a highly crystalline and ordered network rather than an amorphous one. iu.edu.sa

The reaction involves the nucleophilic addition of a primary amine to an aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield an imine (or azomethine) linkage (-C=N-). This dynamic covalent chemistry is key to producing stable and porous materials with high thermal and chemical stability. nih.gov For the synthesis of COFs, tritopic amine linkers such as this compound are reacted with complementary di- or trialdehydes under solvothermal conditions. The choice of solvent, temperature, and the presence of a catalyst (often an acid like acetic acid) are crucial in controlling the reaction kinetics and promoting the growth of crystalline domains.

While direct synthesis examples for this compound are not prevalent in literature, the principle is well-established with analogous tritopic linkers like 1,3,5-tris(4-aminophenyl)benzene (TAPB). For instance, the condensation of TAPB with a linear dialdehyde (B1249045) such as terephthalaldehyde (B141574) results in a 2D hexagonal porous polymer network. nih.gov

Tritopic and Tetratopic Ligand Linker Functionality

In the design of network polymers, the functionality of the monomeric units is paramount. Monomers are classified based on their number of connecting points.

Tritopic Linkers: These molecules possess three reactive sites, allowing them to serve as triangular or Y-shaped nodes in a polymeric network. This compound is a classic example of a tritopic linker, containing three primary amine groups that can each react to form a covalent bond. When combined with linear, ditopic linkers, tritopic building blocks can generate extended 2D honeycomb-like sheets or complex 3D frameworks. nih.gov The geometry of these linkers, such as the ~120° angle between functional groups in C3-symmetric molecules like TAPB, dictates the topology of the resulting polymer. unt.edursc.org

Tetratopic Linkers: These linkers have four points of connection and typically act as square-planar or tetrahedral nodes. A well-known example is tetra(4-aminophenyl)porphyrin (TAPP), which has four amine groups arranged in a square-planar geometry. iu.edu.sa The reaction of TAPP with a linear dialdehyde can produce a 2D COF with a square lattice structure, known as COF-366. iu.edu.sa

The specific functionality of this compound as a tritopic linker enables its use in creating highly crosslinked materials, as each monomer unit can propagate the polymer network in three distinct directions.

Design of Porous Polymeric Structures

The synthesis of materials with permanent, accessible porosity is a central goal in materials science, driven by applications in gas storage, separation, and catalysis. The use of geometrically defined building blocks like this compound is a cornerstone of the "reticular synthesis" approach to designing porous crystalline polymers like COFs.

The inherent rigidity of the aromatic backbone of this compound prevents the resulting polymer network from collapsing into a dense, non-porous state after the removal of solvent. The specific angles between the amine groups, combined with the geometry of the co-monomer (e.g., a linear dialdehyde), determine the size and shape of the pores within the final structure. This bottom-up control allows for the precise design of pore dimensions and the tuning of surface area. For example, COFs constructed from similar amine and aldehyde building blocks have demonstrated exceptionally high Brunauer–Emmett–Teller (BET) surface areas, often exceeding 1000 m²/g, confirming their highly porous nature. nih.gov

Table 1: Properties of Porous Organic Frameworks Synthesized from Analogous Amine Linkers This table presents data for COFs made from structurally similar tritopic and tetratopic amine linkers to illustrate the achievable properties.

Framework NameAmine LinkerAldehyde LinkerResulting BET Surface Area (m²/g)Reference
HHU-COF-11,3,5-tris-(4-aminophenyl)triazine (TAPT)4,4′-biphenyldicarboxaldehyde2352 nih.gov
COF-300Tetra(4-aminophenyl)methaneTerephthalaldehyde1360 nih.gov
PI-COF-31,3,5-tris[4-amino(1,1-biphenyl-4-yl)]benzenePyromellitic dianhydride1430 unt.edu

Synthesis of Other Advanced Polymeric Materials (e.g., Polyazomethines)

Beyond crystalline COFs, this compound is a suitable monomer for synthesizing other advanced polymers, such as polyazomethines. Polyazomethines, also known as polyimines or Schiff-base polymers, are characterized by the presence of (-CH=N-) linkages in their backbone. nih.gov These materials are noted for their thermal stability and interesting optoelectronic properties. researchgate.net

The synthesis is typically achieved through a solution polycondensation reaction between an amine and an aldehyde. doi.org When a triamine like this compound is reacted with a dialdehyde, the resulting polymer is not a linear chain but a hyperbranched or crosslinked network. The reaction is often carried out in a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or o-chlorophenol, sometimes with the addition of an acid catalyst to facilitate the dehydration step. doi.orgacs.org The resulting network polymers are generally insoluble and possess high thermal stability due to their crosslinked aromatic structure.

Table 2: Hypothetical Polyazomethine Networks from this compound

Amine MonomerDialdehyde Co-monomerPotential Polymer StructureExpected Properties
This compoundTerephthalaldehydeCrosslinked Aromatic NetworkHigh thermal stability, insoluble, electroactive
This compound4,4'-BiphenyldicarboxaldehydeCrosslinked Aromatic Network with Extended ConjugationHigh thermal stability, insoluble, potentially enhanced electronic properties
This compound2,5-ThiophenedicarboxaldehydeCrosslinked Heterocyclic-Aromatic NetworkHigh thermal stability, insoluble, modified optoelectronic properties

Electrochemical Polymerization Techniques

Electrochemical polymerization is a powerful technique for generating thin, uniform polymer films directly onto a conductive substrate. This method is widely used for producing conducting polymers like polyaniline and its derivatives. The process involves the oxidation of the monomer at the surface of an electrode by applying an external potential. For aromatic amines, this oxidation generates reactive radical cations that couple together to form oligomers and eventually a polymer film that deposits onto the electrode surface.

Monomers based on the triphenylamine (B166846) structure are well-suited for electrochemical polymerization. sciencepublishinggroup.com As this compound is a triphenylamine derivative, it can be expected to undergo electropolymerization. The process would involve dissolving the monomer in a solution containing an electrolyte (e.g., a lithium salt in acetonitrile) and applying a cycling or constant potential to a working electrode (such as platinum or ITO-coated glass).

The three amine groups on this compound would likely all be electrochemically active, leading to the formation of a highly crosslinked, three-dimensional polymer network on the electrode. The resulting film would be electroactive, meaning it can be reversibly oxidized and reduced, making it a candidate for applications in electrochromic devices, sensors, or as a cathode material in organic batteries. sciencepublishinggroup.com

Advanced Material Applications Derived from 3,5 Bis 4 Aminophenyl Aniline

High-Performance Polymer Applications

The rigid, propeller-shaped structure of TAPB imparts significant thermal stability, mechanical robustness, and intrinsic microporosity when incorporated into polymer backbones. This makes it an ideal monomer for polymers intended for demanding environments and high-tech applications.

Polymers derived from TAPB and similar triarylamine structures possess unique photoactive and electroactive properties that make them suitable for optoelectronic devices. The electron-rich nature of the triarylamine core allows for the stable formation of radical cations upon oxidation, a process often accompanied by a distinct color change, which is the fundamental principle behind electrochromism. ntu.edu.tw

Research Findings:

Organic Semiconductors: A 2D covalent organic framework (COF) thin film synthesized from TAPB (TAPB–TFB COF) has demonstrated high photoconductivity and an exceptionally high charge carrier mobility of 165 ± 10 cm² V⁻¹ s⁻¹, outperforming many other conductive COFs and making it a promising organic semiconductor for electronic and optoelectronic applications. ossila.com

Electrochromism: Polyimides containing triphenylamine (B166846) units, structurally related to TAPB, exhibit reversible electrochemistry and electrochromism. ntu.edu.tw These materials can switch between a pale yellow neutral state and a green or blue oxidized state upon application of a voltage. ntu.edu.twmdpi.com This property is critical for applications in smart windows, displays, and optical filters. The incorporation of TAPB as a cross-linking agent can enhance the stability and performance of these electrochromic polymers.

The inherent rigidity and contorted structure of the TAPB monomer prevent efficient chain packing in polymers, leading to the creation of intrinsic microporosity. This feature is highly desirable for the fabrication of membranes used in gas separation and nanofiltration, as the pores can be tailored to selectively trap or allow the passage of specific molecules. Polyimides synthesized with TAPB are particularly effective in this regard.

Research Findings:

Microporous Polyimide Networks: Polyimide networks synthesized by the polycondensation of TAPB with naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTDA) result in materials with high surface areas and narrow pore size distributions of around 6 Å. acs.org

Selective Gas Adsorption: These TAPB-based microporous polyimides have shown remarkable performance in selective gas and vapor adsorption. One such network demonstrated a high uptake of benzene (B151609) vapor (90.5 wt%) and significant selectivity for benzene over nitrogen, water, and cyclohexane. acs.org

CO₂ Separation: The same polyimide network exhibited a CO₂ uptake of 12.3 wt% at 273 K and 1 bar. acs.org Porous polyimide COFs derived from TAPB also show excellent potential for separating acetylene (B1199291) (C₂H₂) from ethylene (B1197577) (C₂H₄) and carbon dioxide (CO₂) from nitrogen (N₂). ossila.com

Table 1: Gas Separation Performance of a TAPB-Based Microporous Polyimide Network

Gas/Vapor Uptake Capacity Separation Factor Conditions
CO₂ 12.3 wt% CO₂/N₂: 88.6 273 K, 1 bar
CO₂/CH₄: 12.9
Benzene 90.5 wt% Benzene/N₂: 759.3 298 K, 0.8 bar
Benzene/H₂O: 40.3

Data sourced from research on microporous polyimides derived from TAPB and naphthalene-1,4,5,8-tetracarboxylic dianhydride. acs.org

Polyimides are widely used as flexible substrates in modern electronics due to their excellent balance of thermal stability, dielectric properties, and mechanical strength. The incorporation of TAPB as a cross-linking monomer can produce polyimide films with enhanced toughness and flexibility, making them suitable for applications like flexible displays and wearable sensors.

Research Findings:

Film Properties: Polyimides synthesized from triphenylamine-containing diamines, which share a core structure with TAPB, can be cast into flexible and tough films. researchgate.net These films exhibit high tensile strength, typically in the range of 93–118 MPa, and a tensile modulus between 2.1 and 2.5 GPa, demonstrating their mechanical robustness. researchgate.net

High-Modulus Gels: TAPB has been used as an end-crosslinker to prepare novel, high-modulus polyimide gels, indicating its utility in creating mechanically strong and resilient polymer networks. ossila.com

The high aromatic content and rigid, stable structure of the triphenylbenzene core in TAPB contribute to the exceptional thermal stability of polymers derived from it. When used to create cross-linked polyimides, it results in materials that can withstand very high temperatures without significant degradation.

Research Findings:

High Decomposition Temperatures: Polyimides incorporating a triphenylamine structure consistently show high thermal stability, with 5% weight loss temperatures often exceeding 450-500°C in nitrogen or air. ntu.edu.twresearchgate.net

Covalent Organic Frameworks (COFs): Polyimide COFs synthesized using TAPB as a building block have demonstrated outstanding thermal stability, with decomposition temperatures reported to be over 500°C. unt.edu This makes them suitable for applications where resistance to extreme heat is critical.

Table 2: Thermal Properties of Polymers Containing Triphenylamine/TAPB Moieties

Polymer Type Glass Transition Temp. (T₉) 5% Weight Loss Temp. (Tₔ₅)
Triphenylamine-based Polyimides 266–340 °C > 450 °C
Poly(amide-imide)s with TPA core 296–355 °C > 500 °C

Data compiled from various studies on triarylamine-based polymers. ntu.edu.twunt.edunih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is the process by which these molecules spontaneously organize into ordered structures. The well-defined C₃ symmetry and reactive amine functional groups of TAPB make it an exemplary building block in this field, particularly for the bottom-up synthesis of highly ordered, porous crystalline materials.

The most significant application of TAPB in supramolecular chemistry is its use as a "tritopic" or three-connecting node for the construction of Covalent Organic Frameworks (COFs). ossila.com COFs are a class of crystalline porous polymers with permanent porosity and highly ordered structures. The synthesis involves the self-assembly of molecular building blocks into a pre-designed network topology, linked by strong covalent bonds.

Research Findings:

Formation of Network Structures: TAPB reacts with complementary building blocks, such as dialdehydes or dianhydrides, to form robust frameworks with strong imine or amide bonds. This versatility allows for the creation of a wide range of materials with tailored pore sizes and functionalities.

Host-Guest Chemistry in COFs: The porous nature of TAPB-based COFs and microporous polyimides makes them excellent host materials. They can trap "guest" molecules within their pores, leading to applications in storage, separation, and sensing. ossila.com

Pollutant Adsorption: An imine-based COF incorporating TAPB has shown high adsorption capacities for environmental pollutants like bisphenol S (BPS) and bisphenol A (BPA). The mechanism for this host-guest interaction is a combination of hydrogen bonding and π-π stacking interactions between the pollutant molecules and the COF's porous structure. ossila.com

Design of Supramolecular Chemo-sensors

The molecular structure of TAPB is exceptionally well-suited for the design of supramolecular chemo-sensors, particularly for the detection of electron-deficient polynitroaromatic compounds (PNACs), which are common components of explosives. The sensing mechanism is based on fluorescence quenching. The π-electron-rich triphenylbenzene core of TAPB makes it inherently fluorescent. researchgate.net

In the solid state, TAPB molecules self-assemble into an extended three-dimensional network through intermolecular N–H···N hydrogen bonds. This network structure facilitates the easy diffusion of analyte molecules into the bulk material, providing a large surface area for host-guest interactions. researchgate.net When PNACs like picric acid (PA) or trinitrotoluene (TNT) are introduced, they interact with the TAPB framework through a combination of hydrogen bonding and π–π stacking interactions between the electron-rich TAPB and the electron-poor nitroaromatic analyte. This interaction leads to an efficient charge transfer from the TAPB (donor) to the PNAC (acceptor), which quenches the fluorescence of the TAPB framework, providing a clear signal for the presence of the analyte. researchgate.net

Sensor PlatformTarget AnalyteSensing MechanismKey Interaction
Crystalline TAPBPolynitroaromatic Compounds (PNACs)Fluorescence Quenchingπ–π Stacking, Hydrogen Bonding
TAPB DerivativeFluoride (B91410) Ions (F⁻)Fluorescence Turn-onSchiff Base Hydrolysis

Catalysis and Photocatalysis

The versatility of TAPB as a monomer has led to its extensive use in the construction of porous crystalline polymers, such as COFs, which serve as highly effective heterogeneous catalysts and photocatalysts.

The precise spatial arrangement of functional groups within COFs derived from TAPB creates well-defined catalytic pockets. By reacting TAPB with aldehyde-functionalized linkers, imine-linked 2D COFs can be synthesized. These materials act as robust, metal-free heterogeneous catalysts for various organic transformations.

For instance, a COF synthesized from TAPB and benzo[1,2-b:3,4-b′:5,6-b′′]trithiophene-2,5,8-tricarbaldehyde (BTT), designated BTT-TAPB-COF, has been shown to be an effective photocatalyst for the selective aerobic sulfoxidation of sulfides under blue-light irradiation. The donor-acceptor nature of the framework facilitates charge separation upon light absorption, which is crucial for the catalytic cycle. researchgate.net Similarly, a COF known as Tx-COF-2, prepared from TAPB and a truxene-based trialdehyde, exhibits excellent photocatalytic performance for the aerobic oxidative hydroxylation of arylboronic acids to phenols under visible light. ntu.ac.uk The high stability and porosity of these COFs allow for easy recovery and reuse without significant loss of activity, addressing a key challenge associated with homogeneous catalysts. ntu.ac.uk

CatalystReactantsReactionKey Features
BTT-TAPB-COFSulfides, O₂Aerobic SulfoxidationVisible-light driven, metal-free
Tx-COF-2Arylboronic acids, O₂Oxidative HydroxylationHeterogeneous, highly stable, recyclable

TAPB-based COFs are promising materials for converting solar energy into chemical energy and for environmental remediation. Their tunable electronic properties and high surface areas are ideal for photocatalytic applications.

Hydrogen Evolution Reactions (HER): Certain TAPB-based COFs have been designed to serve as efficient photocathodes for hydrogen production from water. A COF synthesized from TAPB and 2,4,6-triphenyl-1,3,5-triazine (B147588) (TTB), known as TAPB-TTB COF, demonstrates excellent performance in photoelectrochemical (PEC) water splitting. The donor-acceptor structure within this COF enhances visible-light absorption and promotes effective charge transfer, which are critical for driving the hydrogen evolution reaction. The TAPB-TTB COF photocathode showed a significantly enhanced photocurrent density for H₂ production compared to analogous structures without the strong donor-acceptor pairing. researchgate.net

Dye and Pollutant Removal: The porous nature and photoactivity of TAPB-COFs make them effective catalysts for the degradation of organic pollutants in water. The BTT-TAPB COF, for example, has demonstrated high efficiency in the visible-light-driven degradation of pharmaceuticals like tetracycline (B611298) and ciprofloxacin. mdpi.com Another COF, formed by condensing TAPB with benzo researchgate.netnih.govthiadiazole-4,7-dicarbaldehyde, was used to photodegrade the dye Methyl Orange (MO) under visible light. mdpi.com The high surface area of the COFs allows for the adsorption of pollutant molecules, while the light-induced generation of reactive oxygen species (like superoxide (B77818) radicals) within the framework leads to their degradation. mdpi.com

PhotocatalystApplicationTarget PollutantPerformance Highlight
TAPB-TTB COFHydrogen EvolutionWaterEnhanced photocurrent density for H₂ production researchgate.net
BTT-TAPB COFPollutant DegradationTetracycline, Ciprofloxacin>80% removal of tetracycline under visible light mdpi.com
TPB-BT-COFDye RemovalMethyl Orange (MO)Efficient degradation under visible light mdpi.com

Sensing Applications

Beyond the supramolecular sensing capabilities of the TAPB molecule itself, its incorporation into robust COF structures has opened new avenues for developing highly sensitive and selective chemical sensors.

COFs synthesized from TAPB are effective platforms for modifying electrodes in electrochemical sensors. The ordered porous structure provides a vast surface area with abundant active sites, which enhances the pre-concentration of target analytes and facilitates rapid electron transfer.

A COF made from TAPB and 2,5-dimethoxyterephaldehyde (DMTP), named TAPB-DMTP-COF, has been used to create a novel electrochemical sensor for the determination of lead (Pb²⁺) ions in aqueous solutions. researchgate.netfrontiersin.org The COF-modified carbon paste electrode works by accumulating lead ions through complexation with the amine groups within the COF's pores. The trapped lead is then detected with high sensitivity using differential pulse anodic stripping voltammetry. This sensor exhibits an excellent linear response to lead concentrations in the nanomolar to micromolar range, demonstrating the feasibility of using TAPB-based COFs for trace-level heavy metal detection. researchgate.netfrontiersin.org

The inherent fluorescence of TAPB and its derivatives is harnessed in COFs for highly sensitive optical sensing. These sensors can operate via either a "turn-off" (quenching) or "turn-on" (enhancement) mechanism.

As mentioned previously, COFs based on TAPB are effective at detecting nitroaromatics through fluorescence quenching. ossila.com Furthermore, these frameworks can be designed for selective ion and molecular recognition. The Tx-COF-2 material, derived from TAPB, functions as a highly selective "switch-on" fluorescent sensor for hydrochloric acid (HCl) vapor. ntu.ac.uk In its pristine state, the COF is non-fluorescent, but upon exposure to HCl, it exhibits a distinct fluorescence and a visible color change from yellow to orange. This response is reversible upon exposure to ammonia (B1221849) vapor. The sensing mechanism involves the protonation of the imine linkages within the COF structure by the acid. ntu.ac.uk

Additionally, by functionalizing the amine groups of TAPB to form Schiff bases, sensors with different selectivities can be created. For instance, tris-salicylaldimine Schiff bases derived from TAPB have been developed for the selective "turn-on" fluorescent sensing of fluoride ions. researchgate.net

SensorTarget AnalyteSensing MechanismSignal
TAPB-based COFsNitroaromaticsFluorescence QuenchingTurn-off ossila.com
Tx-COF-2HCl VaporImine ProtonationTurn-on / Colorimetric ntu.ac.uk
TAPB-Schiff BaseFluoride Ions (F⁻)Hydrolysis of Schiff BaseTurn-on researchgate.net

Energy-Related Applications (e.g., Dye-Sensitized Solar Cells, Energy Storage)

The unique molecular architecture of 3,5-bis(4-aminophenyl)aniline, characterized by a triphenylamine core, has prompted investigations into its potential for advanced energy-related applications. This section explores the utilization of this compound and its derivatives in the fields of dye-sensitized solar cells (DSSCs) and energy storage, focusing on the limited publicly available research.

Dye-Sensitized Solar Cells (DSSCs)

The triphenylamine (TPA) moiety is a well-established building block for organic dyes used in DSSCs due to its excellent electron-donating properties and ability to form stable radical cations. While specific research directly employing this compound in DSSCs is not extensively documented in publicly accessible literature, the broader class of TPA-based dyes offers insights into its potential.

In a study on new TPA-based organic dyes, a series of sensitizers were synthesized and their photovoltaic performances evaluated. One of the more effective dyes, TC4, which incorporates a TPA derivative, demonstrated a power conversion efficiency (PCE) of 4.82%. rsc.org The key performance parameters of the DSSC based on the TC4 dye are summarized in the table below.

Table 1. Photovoltaic Performance of a DSSC Based on a Triphenylamine Derivative Dye (TC4)
ParameterValue
Open-Circuit Voltage (Voc)652 mV
Short-Circuit Current Density (Jsc)11.5 mA cm-2
Fill Factor (FF)0.64
Power Conversion Efficiency (η)4.82%

The performance of such dyes is attributed to efficient electron injection from the excited dye molecule into the conduction band of the semiconductor (typically TiO2). rsc.org The non-planar structure of the triphenylamine unit is also beneficial as it can help to suppress dye aggregation on the semiconductor surface, which is a common issue that can limit device efficiency.

Energy Storage

The application of polymers derived from this compound in energy storage devices, such as supercapacitors, is an emerging area of interest. The electrochemical properties of polymers containing triphenylamine units suggest their potential as electrode materials. While specific data for polymers synthesized directly from this compound is scarce in the available literature, research on related polyaniline and its derivatives provides a relevant context.

For instance, copolymers of aniline (B41778) have been investigated for supercapacitor applications. In one study, a composite of poly(aniline-co-o-methoxyaniline) with graphite (B72142) and multiwall carbon nanotubes yielded a high specific capacitance of 535.0 F/g at a current density of 1.0 A/g. This material also demonstrated good rate performance and stability, retaining a specific capacitance of over 200.0 F/g after 500 charge-discharge cycles.

Another relevant area is the study of poly(p-phenylenediamine) (PpPD), a polymer derived from an isomer of one of the constituent anilines in this compound. Nanocomposites of PpPD with graphene have been developed as binder-free electrode materials for supercapacitors. A nanocomposite with a 1:2 weight ratio of polymer to graphene exhibited a maximum specific capacitance of 248 F g-1 at a current density of 2 A g-1. researchgate.net The performance metrics of this supercapacitor are detailed in the table below.

Table 2. Performance of a Supercapacitor Based on a Poly(p-phenylenediamine)/Graphene Nanocomposite
ParameterValue
Specific Capacitance248 F g-1 (at 2 A g-1)
Maximum Energy Density8.6 Wh kg-1 (at 0.5 kW kg-1)
Maximum Power Density5.0 kW kg-1 (delivering 5.8 Wh kg-1)
Capacitance Retention72% after 1000 cycles (at 10 A g-1)

These findings suggest that polymers derived from aniline-based monomers, including potentially those from this compound, can offer promising characteristics for energy storage applications due to their redox activity and potential for high specific capacitance.

Theoretical and Computational Investigations of 3,5 Bis 4 Aminophenyl Aniline and Its Derivatives

Quantum Chemical Approaches for Molecular Structure Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in analyzing the molecular structure of TAPB and its derivatives. These approaches allow for the precise calculation of molecular geometries and electronic properties, which are crucial for understanding the behavior of these molecules as monomers and within larger polymeric structures.

Density Functional Theory (DFT) is a cornerstone for investigating the geometry and electronic makeup of TAPB and its derivatives. nih.gov Calculations are typically performed to find the most stable three-dimensional arrangement of atoms (optimized geometry). For a related compound, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), its structural geometry was optimized using the Gaussian 09W program to ensure its stability and accuracy for further analysis. nih.gov

Once the geometry is optimized, the electronic structure can be explored by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energy levels, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

For a series of hole transport materials based on 1,3,5-tris(diphenylamino)benzene, which is structurally similar to TAPB, DFT and Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311G level were used to determine their ground state geometry and FMO energy levels. dntb.gov.ua A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and potential for charge transfer interactions within the molecule. nih.gov DFT calculations on TAPB-based materials can be used to modulate this bandgap by adding different functional groups (e.g., methoxy (B1213986) or hydroxy), thereby fine-tuning the electronic properties for specific applications like photocatalysis.

Computational MethodApplication to TAPB & DerivativesPurpose
Density Functional Theory (DFT) Geometry OptimizationTo find the most stable molecular structure. nih.gov
Frontier Molecular Orbital (FMO) AnalysisTo calculate HOMO-LUMO energies and the energy gap (ΔE). nih.govdntb.gov.ua
Reactivity Descriptor CalculationTo characterize the reactivity profile (e.g., ionization potential, chemical softness). nih.gov
Time-Dependent DFT (TD-DFT) Absorption Spectra CalculationTo investigate photoelectric properties and electronic transitions. dntb.gov.ua

The structure of TAPB is conducive to intramolecular and intermolecular charge transfer, a key process for electronic and optoelectronic applications. The HOMO-LUMO energy gap provides a preliminary indication of the ease of electronic excitation and charge transfer. nih.gov Materials with a narrow gap are typically more susceptible to charge transfer interactions.

Theoretical studies on TAPB-based materials have elucidated their charge transfer capabilities. For instance, an organic semiconducting 2D COF thin film constructed using TAPB exhibited outstanding photoconductivity and a record-high charge carrier mobility of 165 ± 10 cm² V⁻¹ s⁻¹. ossila.com This high mobility is a direct consequence of efficient charge transport through the extended π-conjugated framework. Furthermore, computational studies on the oxidized forms (dications) of TAPB derivatives have been used to investigate their electronic and magnetic properties, which are governed by the delocalization of charge and spin across the molecular structure. researchgate.net

Molecular Modeling of Reactivity and Interaction Mechanisms

Molecular modeling extends beyond static electronic structure to explore how TAPB and its derivatives interact with other molecules and participate in chemical reactions. DFT calculations are used to compute various local and global reactivity descriptors that characterize the reactivity profile of a molecule. nih.gov

A prominent example is the computational study of the interaction between a TAPB derivative, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), and DNA. nih.gov Molecular docking simulations were employed to predict the preferred binding mode and affinity of H3BTB to DNA. These simulations revealed that the molecule binds to the minor groove of the DNA helix, an interaction stabilized by electrostatic and non-electrostatic contributions. nih.gov Such studies are crucial for designing molecules with specific biological targets.

Simulation of Polymerization Processes and Resulting Architectures

TAPB is a key monomer for synthesizing a variety of polymers, including polyimides and COFs, through polycondensation reactions. ossila.com Simulating these polymerization processes provides insight into reaction mechanisms and the resulting polymer architectures. While specific simulations of TAPB polymerization are not widely detailed, the principles of modeling polymerization reactions are well-established. mdpi.com

These simulations can range from quantum chemical calculations on reaction intermediates to larger-scale molecular dynamics simulations of polymer chain growth. For instance, the nickel-catalyzed polycondensation of 1,3,5-tris(p-chlorophenyl)benzene (a precursor to TAPB derivatives) with amines has been studied to produce triarylamines. rsc.org Similarly, Friedel–Crafts polymerization has been used to construct triazine-based microporous polymers from triphenylamine (B166846) derivatives. rsc.org Computational modeling in these contexts can help elucidate the reaction pathways, predict the connectivity of the resulting network, and understand the formation of porous architectures. DFT calculations have also been used to study the in-situ polymerization of similar molecules on surfaces to create conductive molecular wires. researchgate.net

Predictive Studies on Material Performance and Design Principles

A major goal of computational studies is to predict the performance of new materials, guiding experimental efforts toward the most promising candidates. For TAPB-based materials, theoretical studies have been instrumental in establishing design principles.

DFT calculations have shown that the electronic properties of TAPB-based COFs can be systematically tuned. By adjusting the donor groups on the molecular building blocks, researchers can modulate the bandgap and exciton (B1674681) dissociation efficiency, which directly impacts performance in applications like photocatalytic hydrogen production. This predictive capability allows for the in-silico design of materials with optimized photocatalytic activity. Similarly, the exceptional charge mobility observed in a TAPB-based COF was predicted and understood through computational analysis of its band structure, linking the specific molecular arrangement to superior electronic performance. ossila.com

Property PredictedComputational MethodDesign PrincipleApplication
Bandgap / Electronic Properties DFTModifying donor/acceptor groups on monomers. Photocatalysis, Semiconductors
Gas Adsorption Selectivity GCMC SimulationsTuning pore size and functional groups. Gas Separation (CO₂/N₂)
Charge Carrier Mobility DFT (Band Structure)Creating ordered, 2D conjugated frameworks. ossila.comOrganic Electronics
Stacking Behavior / Stability Molecular DynamicsIntroducing specific functional groups to guide assembly. Thermally Stable Materials

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like TAPB, with its rotatable phenyl rings, understanding the preferred conformations is key to predicting how it will pack in a solid-state or assemble into larger structures.

Advanced Spectroscopic and Structural Elucidation Techniques for 3,5 Bis 4 Aminophenyl Aniline Systems

High-Resolution Structural Determination Methods

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions. For 3,5-bis(4-aminophenyl)aniline, X-ray diffraction studies reveal a complex and fascinating supramolecular architecture.

The fundamental structure of this compound features a central benzene (B151609) ring substituted with three 4-aminophenyl groups at the 1, 3, and 5 positions. This arrangement gives the molecule a trigonal or star-shaped geometry. In the solid state, these molecules self-assemble through a network of intermolecular hydrogen bonds. Specifically, the amine groups (-NH₂) act as hydrogen bond donors, forming N-H···N interactions with neighboring molecules. This extensive hydrogen-bonding network connects the individual this compound units, leading to the formation of a stable, three-dimensional framework. nih.gov The efficient packing of these molecules is also influenced by π-π stacking interactions between the electron-rich aromatic rings.

The supramolecular assembly of this compound is of significant interest for the design of porous organic materials. The defined voids and channels created by the self-assembly of these molecules can be utilized for applications in gas storage, separation, and catalysis. For instance, when co-crystallized with other molecules like 3,4,9,10-perylenetetracarboxylic diimide (PTCDI) on a gold surface, this compound can form two-dimensional nanoarchitectures stabilized by N–H···O–C hydrogen bonds. acs.org

Advanced NMR Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution and for probing its dynamic behavior. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the amine protons are observed. The protons on the central benzene ring typically appear as a singlet, while the protons on the peripheral aminophenyl groups exhibit doublet signals due to ortho-coupling. The amine protons usually appear as a broad singlet, and their chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with distinct resonances for the different carbon atoms in the aromatic rings. The chemical shifts are indicative of the electronic environment of each carbon atom.

The following table summarizes typical NMR data for this compound:

Nucleus Solvent Chemical Shift (δ, ppm) Assignment
¹Hacetone-d₆7.59 (s, 3H)Ar-H (central ring)
7.51-7.53 (d, 6H)Ar-H (peripheral rings)
6.77-6.79 (d, 6H)Ar-H (peripheral rings)
4.76 (s, 6H)-NH₂
¹³Cacetone-d₆149.0Ar-C
143.1Ar-C
130.7Ar-C
128.9Ar-C
122.3Ar-C
115.5Ar-C
Data obtained from a supporting information document. rsc.org

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to unambiguously assign all proton and carbon signals and to establish through-bond and through-space correlations, further solidifying the structural elucidation. While specific studies on the dynamics of this compound using advanced NMR were not found in the provided search results, such techniques could potentially be used to study rotational dynamics of the aminophenyl groups.

Mass Spectrometry for Molecular Weight and Isomer Discrimination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy. For this compound, high-resolution mass spectrometry (HRMS) can precisely confirm its molecular formula, C₂₄H₂₁N₃.

The exact mass of a molecule is a fundamental property that aids in its identification. The calculated monoisotopic mass of this compound is 351.1735 Da. Experimental determination of the mass-to-charge ratio (m/z) using HRMS allows for a comparison with the theoretical value, providing strong evidence for the compound's identity.

Technique Parameter Value
HRMSCalculated m/z for C₂₄H₂₁N₃ [M+H]⁺352.1814
Found m/zValue would be determined experimentally

Mass spectrometry is also a valuable tool for distinguishing between isomers, which have the same molecular formula but different structural arrangements. The fragmentation pattern of a molecule upon ionization in the mass spectrometer is often unique to its structure. By analyzing the masses and relative abundances of the fragment ions, it is possible to differentiate between isomers of this compound and other related compounds. While a detailed fragmentation pattern for this compound was not explicitly detailed in the search results, typical fragmentation of aromatic amines involves cleavage of C-N bonds and fragmentation of the aromatic rings.

Spectroscopic Analysis of Electronic Transitions and Excited States (e.g., UV-Vis, Fluorescence, EPR)

The electronic properties of this compound can be investigated using various spectroscopic techniques that probe the electronic transitions and excited states of the molecule.

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) absorption spectrum of this compound in solution reveals information about the electronic transitions within the molecule. In acetonitrile (B52724), it exhibits an absorption maximum (λ_max) around 290 nm, which can be attributed to π-π* transitions within the conjugated aromatic system. nih.gov

Fluorescence Spectroscopy: this compound is a fluorescent molecule. Upon excitation with UV light, it emits light at a longer wavelength. The photoluminescence (PL) spectrum in acetonitrile shows an emission maximum (λ_em) at approximately 405 nm when excited at 290 nm. nih.gov The fluorescence properties of this compound are of interest for applications in chemical sensing, as the emission can be quenched or enhanced in the presence of certain analytes. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While this compound itself is not a radical, its oxidation can lead to the formation of stable radical cations. Studies on derivatives of 1,3,5-tris(4-aminophenyl)benzene (B174889) have shown that oxidation can create dication diradicals that are stable at room temperature. rsc.orgresearchgate.net The electronic and magnetic properties of these radical species can be investigated by EPR spectroscopy, which provides information about the g-factor and hyperfine coupling constants, offering insights into the distribution of the unpaired electron density within the molecule. rsc.orgresearchgate.net

The following table summarizes the photophysical data for this compound:

Technique Solvent λ_max (nm) λ_em (nm)
UV-VisAcetonitrile290-
FluorescenceAcetonitrile-405
Data sourced from a study on its use as a chemosensor. nih.gov

Application of Vibrational Spectroscopy (e.g., FTIR) in Characterization

Fourier-transform infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine groups are typically observed as a pair of bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1400-1650 cm⁻¹ region. The C-N stretching vibration is usually found in the 1250-1350 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted benzene rings are observed in the 650-900 cm⁻¹ region and are indicative of the substitution pattern.

The following table lists some of the key FTIR absorption bands for this compound:

Wavenumber (cm⁻¹) Assignment
3442, 3360N-H stretching (amine)
1620, 1593, 1516C=C stretching (aromatic)
1283C-N stretching
827C-H out-of-plane bending
Data obtained from a supporting information document. rsc.org

These vibrational modes provide a characteristic fingerprint for this compound, allowing for its identification and the assessment of its purity.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Pathways for Scalability and Sustainability

Current synthetic routes to 3,5-bis(4-aminophenyl)aniline and its parent structure, 1,3,5-tris(4-aminophenyl)benzene (B174889), often rely on multi-step procedures that may involve harsh reaction conditions or expensive catalysts. Future research will likely focus on developing more scalable and sustainable synthetic methodologies. This includes the exploration of greener synthetic protocols, such as those employing metal- and solvent-free conditions, which have been successfully applied to the synthesis of other aniline-based triarylmethanes. rsc.org The use of recyclable catalysts, for instance, magnetic nanoparticles functionalized with catalytic moieties, presents another promising avenue for environmentally benign synthesis. nih.govfrontiersin.org Research into one-pot synthesis methods could also significantly improve efficiency and reduce waste. drexel.eduresearchgate.net

Synthetic ApproachPotential AdvantagesKey Research Focus
Green Catalysis Reduced environmental impact, lower cost, easier product purification.Development of reusable and non-toxic catalysts.
Solvent-Free Reactions Minimized solvent waste, potential for higher reaction rates.Optimization of reaction conditions for solid-state or melt-phase synthesis.
Microwave/Ultrasound-Assisted Synthesis Accelerated reaction times, improved yields, enhanced energy efficiency. mdpi.comInvestigating the effects of microwave and ultrasound parameters on reaction outcomes.
One-Pot Syntheses Reduced number of isolation and purification steps, improved overall yield.Designing reaction cascades where multiple transformations occur in a single reaction vessel.

Exploration of New Polymer Architectures and Composites

As a trifunctional amine monomer, this compound is an ideal candidate for creating highly cross-linked and thermally stable polymers. cymitquimica.com While it has been utilized in the formation of polyamides and other polymers, there is significant scope for exploring novel polymer architectures. This includes the synthesis of hyperbranched polymers and dendrimers, which can exhibit unique solution and bulk properties. Furthermore, its rigid, tripodal structure makes it an excellent building block for covalent organic frameworks (COFs), offering high porosity and surface area for applications in gas storage and separation. mdpi.com

Future work will also likely involve the creation of composites where polymers derived from this compound are blended or covalently integrated with other materials such as carbon nanotubes, graphene, or inorganic nanoparticles. Such composites could exhibit enhanced mechanical, thermal, or electrical properties, opening up new application areas.

Integration into Multifunctional Materials and Devices

The electron-rich nature and the presence of multiple amine groups in this compound make it an attractive component for multifunctional materials. The amine functionalities can be readily modified to tune the electronic properties or to act as specific binding sites. This could be exploited in the development of chemical sensors, where interactions with analytes would lead to a measurable change in the material's optical or electrical properties. nih.gov The incorporation of this molecule into polymer films could lead to sensors with high sensitivity to various stimuli.

Moreover, the triphenylamine (B166846) core is known for its hole-transporting capabilities, suggesting potential applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Research could focus on synthesizing derivatives with tailored energy levels to optimize device performance.

Advanced Computational Design and Discovery of Derivatives

Computational chemistry and materials science offer powerful tools for accelerating the discovery and design of new materials based on the this compound scaffold. Quantum mechanical calculations can be employed to predict the electronic and conformational properties of novel derivatives, providing insights into how structural modifications will impact their performance in specific applications. acs.org For example, in silico screening could be used to identify derivatives with optimal properties for use as non-mutagenic alternatives in applications where toxicity is a concern. acs.org

Molecular dynamics simulations can be used to understand the morphology and transport properties of polymers and COFs derived from this molecule. This computational-guided approach can help to prioritize synthetic efforts and reduce the time and cost associated with experimental trial-and-error. nih.govuni-halle.de

Computational MethodApplication AreaPredicted Properties
Quantum Mechanics (e.g., DFT) Design of new derivatives for electronics.HOMO/LUMO energy levels, charge transport properties, spectroscopic characteristics.
Molecular Docking Development of sensors and catalysts.Binding affinities and modes of interaction with target molecules.
Molecular Dynamics Understanding polymer and COF behavior.Morphology, chain packing, diffusion of small molecules within the material.

Synergistic Approaches in Supramolecular and Catalytic Applications

The three peripheral amine groups of this compound provide ideal sites for establishing directional hydrogen bonds, making it a valuable building block for supramolecular chemistry. Self-assembly of this molecule or its derivatives could lead to the formation of well-defined nanostructures such as nanotubes, vesicles, or extended networks. These supramolecular assemblies could find applications in drug delivery, templating, and molecular recognition.

In the field of catalysis, the tripodal structure can be functionalized with catalytically active moieties. The defined spatial arrangement of these active sites could lead to catalysts with high activity and selectivity. Furthermore, the integration of this molecule into porous materials like COFs could result in heterogeneous catalysts that are easily recoverable and reusable, combining the benefits of homogeneous and heterogeneous catalysis. rsc.org Future research could explore the synergistic effects of combining the unique electronic properties of the core with the catalytic activity of appended functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-bis(4-aminophenyl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nitration of a precursor (e.g., 4-chloro-3,5-dimethylphenol) followed by catalytic hydrogenation or reduction to introduce amine groups. For example, nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) minimizes byproducts, while Pd/C-catalyzed hydrogenation ensures high selectivity for amine formation . Solvent choice (e.g., ethanol vs. THF) impacts reaction kinetics and purity. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation of amine groups.

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

  • Methodological Answer :

  • FTIR : Confirm amine (–NH₂) and aromatic C–H stretches at ~3300 cm⁻¹ and ~3000 cm⁻¹, respectively.
  • NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., meta/para positions via coupling constants).
  • XRD : Employ single-crystal X-ray diffraction with programs like SHELXL to determine bond angles and packing motifs. For amorphous samples, pair XRD with computational modeling (DFT) to predict geometry.

Advanced Research Questions

Q. How does this compound function in hole-transporting materials (HTMs) for perovskite solar cells?

  • Methodological Answer : The compound’s conjugated aromatic system and electron-rich amine groups enhance hole mobility. In HTMs, electropolymerization of this compound forms conductive polyaniline derivatives. Performance is evaluated via:

  • J-V curves : Measure current density-voltage profiles under AM 1.5G illumination.
  • Impedance spectroscopy : Quantify charge recombination resistance.
  • DFT simulations : Model HOMO/LUMO alignment with perovskite layers (e.g., MAPbI₃) to optimize energy-level matching .

Q. What strategies mitigate contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address:

  • Purification : Use HPLC (C18 column, acetonitrile/water gradient) to isolate >99% pure samples.
  • Dose-response curves : Test across concentrations (1 nM–100 µM) in cell-based assays (e.g., MTT for cytotoxicity).
  • Target validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for enzymes like cytochrome P450 .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer : The amine groups act as coordination sites for transition metals (e.g., Cu²⁺, Fe³⁺). Steps include:

  • Solvothermal synthesis : Combine with metal salts (e.g., Cu(NO₃)₂) in DMF at 120°C for 48 hours.
  • BET analysis : Characterize surface area and pore size for catalytic activity.
  • Catalytic testing : Use model reactions (e.g., CO oxidation or Suzuki coupling) with GC-MS to track conversion rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.